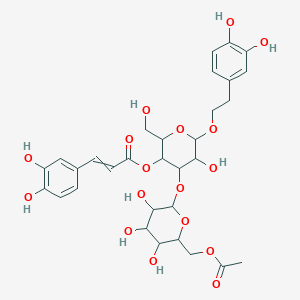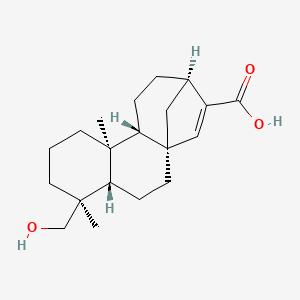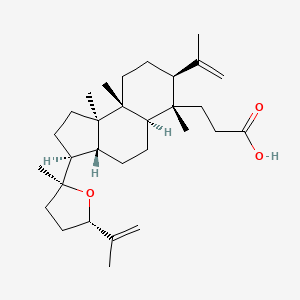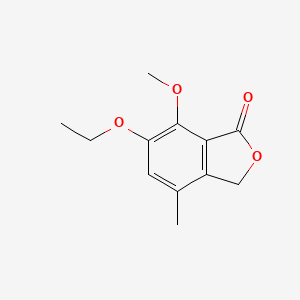
Hemiphroside B
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions to construct the desired molecular framework. For instance, the formal total synthesis of related compounds like hemibrevetoxin B employs strategies like oxiranyl anion strategy, highlighting the complexity and creativity required in synthesizing such intricate molecules (Mori, Yaegashi, & Furukawa, 1998). Another approach detailed the convergent synthesis of hemibrevetoxin B, utilizing cascade cyclization of epoxy alcohol, showcasing the intricate methods needed to assemble these complex structures (Zakarian, Batch, & Holton, 2003).
Molecular Structure Analysis
The molecular structure of compounds like Hemiphroside B is pivotal in defining their chemical behavior and reactivity. Advanced techniques such as crystallography and spectroscopy are instrumental in elucidating these structures, providing insights into their three-dimensional arrangement and how this influences their biological activity.
Chemical Reactions and Properties
Chemical reactions involving this compound or similar compounds can be complex, involving multiple steps and specific conditions to achieve the desired transformations. For example, the use of deep eutectic solvents as functional monomers and cross-linkers in the synthesis of molecularly imprinted polymers highlights the innovative approaches taken to enhance specificity and efficiency in chemical synthesis (Liu et al., 2020).
Wissenschaftliche Forschungsanwendungen
Biomedizinische Polymere
Hemiphroside B hat potenzielle Anwendungen in der Synthese von biomedizinischen Polymeren. Diese Polymere sind entscheidend für die therapeutische Medikamentenverabreichung, die Erkennung und Diagnose von Krankheiten, die Biosensorik, die regenerative Medizin und die Behandlung von Krankheiten {svg_1}.
Pharmakologie
In der Pharmakologie wurde this compound als wichtiger Bestandteil bei der Behandlung von Colitis ulcerosa identifiziert. Es ist an Netzwerkpharmakologie-Methoden beteiligt, einschließlich Zielvorhersage und Moleküldocking, die für das Verständnis des Wirkmechanismus des Medikaments unerlässlich sind {svg_2} {svg_3}.
Klinische Forschung
Obwohl es keinen direkten Zusammenhang mit this compound gibt, könnten Fortschritte in der klinischen Forschung, insbesondere in der Hämophilie-B-Therapie, von den chemischen Eigenschaften der Verbindung profitieren. Die Hämophilie-B-Therapie hat in letzter Zeit Fortschritte erzielt, die sich auf neuartige Medikamentenverabreichungssysteme und Gentherapie konzentrieren {svg_4}.
Chemische Eigenschaften und Anwendungen
Die chemischen Eigenschaften von this compound, wie z. B. seine Summenformel (C31H38O17) und sein Molekulargewicht (682,6 g/mol), machen es für Forschungs- und Entwicklungsanwendungen in verschiedenen chemischen Analysen und Syntheseprozessen geeignet {svg_5} {svg_6}.
Biochemie
In der Biochemie könnte die Rolle von this compound aufgrund seiner strukturellen Komplexität und potenziellen Interaktionen mit biologischen Makromolekülen von Bedeutung sein. Es kann zum Verständnis komplexer biochemischer Pfade und molekularer Interaktionen beitragen {svg_7} {svg_8}.
Molekularbiologie
Fortschritte in der Molekularbiologie könnten die Eigenschaften von this compound für verschiedene Anwendungen nutzen, darunter die Regulierung der Genexpression, die Untersuchung von Protein-Protein-Interaktionen und als potenzielles Werkzeug zum Verständnis zellulärer Mechanismen {svg_9}.
Wirkmechanismus
Target of Action
Hemiphroside B is a natural phenylpropanoid isolated from the herbs of Hydrangea macrophylla The primary targets of this compound are currently not well-documented in the literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of natural compounds like this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. Understanding these environmental influences is crucial for optimizing the use of this compound as a therapeutic agent .
Eigenschaften
IUPAC Name |
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLLYRTBSZHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Hemiphroside B in chemotaxonomy?
A1: this compound is a key compound found in Hemiphragma heterophyllum. Interestingly, a related compound, 2′,6′′-O-diacetylplantamajoside, is also present in this plant. This finding is chemotaxonomically significant because 2′,6′′-O-diacetylplantamajoside is primarily associated with the genus Wulfenia. The presence of this compound in both Hemiphragma and Wulfenia suggests a potential evolutionary relationship between these two genera. []
Q2: How does this compound contribute to the therapeutic potential of Lagotis integra in treating ulcerative colitis?
A2: Research suggests that Lagotis integra, a plant used in traditional Tibetan medicine, may be effective in treating ulcerative colitis. This compound is one of the main active components identified in Lagotis integra that contributes to this effect. While the exact mechanism of action is still under investigation, studies show that this compound, along with other active compounds, likely exerts its anti-ulcerative colitis effects by downregulating key target proteins in the colonic tissue. These targets include AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor (VEGFA), tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3). [] Further research is needed to fully elucidate the interactions between this compound and these targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







